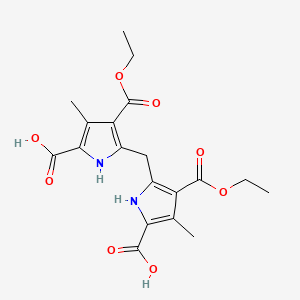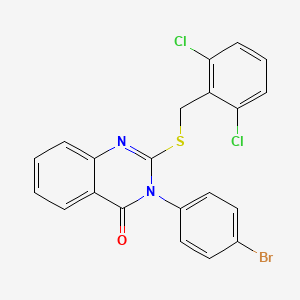
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C24H27NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline core substituted with a hexyl group, a methyl group, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Preparation of Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The hexyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, the hexyl group can be added via alkylation using hexyl halides, while the methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts (e.g., Lewis acids) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of hexyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the hexyl and methyl groups.
6-Methylquinoline: Lacks the phenyl and hexyl groups.
Hexylquinoline: Lacks the methyl and phenyl groups.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
属性
分子式 |
C23H25NO2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
hexyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H25NO2/c1-3-4-5-9-14-26-23(25)20-16-22(18-10-7-6-8-11-18)24-21-13-12-17(2)15-19(20)21/h6-8,10-13,15-16H,3-5,9,14H2,1-2H3 |
InChI 键 |
LSRISAFVHKIQRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)

![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)
